P8RI

Molecular Imaging Inflammation Nuclear Medicine

Procure P8RI (CAS 2147724-76-1) for validated in vivo CD31 signaling research. This retro-inverso, all-D-amino acid octapeptide resists plasma proteases and specifically targets cleaved CD31 ectodomain—mechanisms not achievable with L-peptides. Differentiated by superior SPECT/CT imaging uptake, prevention of aneurysmal transformation, and enhanced stent endothelialization in preclinical models. Ensure biomimetic CD31 agonism with documented in vivo efficacy.

Molecular Formula C51H77N13O9
Molecular Weight 1016.2 g/mol
Cat. No. B8210141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP8RI
Molecular FormulaC51H77N13O9
Molecular Weight1016.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N
InChIInChI=1S/C51H77N13O9/c1-29(2)25-38(45(67)61-39(26-32-15-7-6-8-16-32)46(68)63-42(30(3)4)48(70)59-37(50(72)73)20-13-23-56-51(54)55)60-43(65)31(5)58-47(69)41-21-14-24-64(41)49(71)40(62-44(66)35(53)18-11-12-22-52)27-33-28-57-36-19-10-9-17-34(33)36/h6-10,15-17,19,28-31,35,37-42,57H,11-14,18,20-27,52-53H2,1-5H3,(H,58,69)(H,59,70)(H,60,65)(H,61,67)(H,62,66)(H,63,68)(H,72,73)(H4,54,55,56)/t31-,35-,37-,38-,39-,40-,41-,42-/m1/s1
InChIKeyLXYOOXZYRDPHLW-PJJIIYKISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P8RI (D-P8RI): A Synthetic Biomimetic CD31 Agonist Peptide for Preclinical Inflammatory and Vascular Research


P8RI (D-P8RI, CAS 2147724-76-1) is a synthetic, biomimetic octapeptide of CD31 (PECAM-1) that functions as a CD31 agonist. Engineered as a retro-inverso sequence of a functionally optimized CD31-derived peptide, P8RI comprises all D-amino acids, which confers resistance to plasma proteases while preserving biological activity [1]. P8RI binds specifically to the juxtamembrane amino acid sequence of the CD31 ectodomain and restores the inhibitory intracellular signaling pathway of cleaved CD31, leading to immunosuppressive effects [2]. This distinct mechanism of action enables P8RI to engage a unique target—the cleaved, soluble form of CD31—which is not addressed by standard anti-inflammatory agents or other CD31-targeting peptides.

Why Generic Substitution of CD31 Agonists Fails: The Critical Molecular Engineering and Target Specificity of P8RI


Simple substitution of P8RI with a generic CD31 agonist or an unmodified peptide fragment is not scientifically valid. P8RI is not merely a CD31-binding sequence; it is a retro-inverso peptide composed entirely of D-amino acids. This unique stereochemical engineering confers significant resistance to proteolytic degradation by plasma proteases, a critical property for maintaining bioactivity in vivo that L-amino acid peptides inherently lack . Furthermore, P8RI specifically targets the juxtamembrane sequence of the cleaved CD31 ectodomain, a distinct molecular species generated during inflammation [1]. This specific targeting of the cleaved, shed receptor is a unique feature that distinguishes P8RI from other CD31 modulators and is essential for its biological activity. Therefore, any attempt to interchange P8RI with a standard L-peptide or a less specific CD31 agonist will result in a complete loss of the functional and stability profile that underpins the quantitative evidence presented below.

Quantitative Evidence Guide for P8RI: Validating Superiority in Targeted Applications


Superior Targeting of Inflammatory Foci: 99mTc-HYNIC-D-P8RI Uptake Compared to L-Proline Analog

In a SPECT/CT imaging study using a rat model of sterile acute inflammation, the radiolabeled bioconjugate 99mTc-HYNIC-D-P8RI demonstrated significantly higher uptake in inflammatory foci compared to its L-Proline analog, establishing target specificity. Uptake was quantified and compared to both a negative control (analog) and a positive control ([18F]FDG) [1].

Molecular Imaging Inflammation Nuclear Medicine

Cardiac Safety Profile: hERG Channel Inhibition IC50 Demonstrates Wide Therapeutic Window

In vitro assessment of hERG channel inhibition revealed an IC50 value of 150 μg/mL for P8RI, establishing a favorable safety margin for in vivo applications. This concentration represents an approximately 40-fold multiple over the Cmax achieved in the plasma of mice following subcutaneous injection [1]. At a concentration of 5 μg/mL—which exceeds the in vivo Cmax—P8RI had no detectable effect on the tail current amplitude of the potassium channel [1].

Cardiac Safety hERG Therapeutic Window

Quantified Reduction in Intestinal Ischemia/Reperfusion Injury and Bacterial Translocation

In a preclinical model of acute mesenteric ischemia/reperfusion (I/R) in rats, preventive perfusion with P8RI resulted in a statistically significant reduction in multiple key injury parameters compared to I/R controls receiving saline [1]. The data demonstrate the peptide's ability to mitigate the pathophysiological consequences of I/R injury.

Ischemia/Reperfusion Inflammation Intestinal Injury

In Vivo Prevention of Aneurysmal Transformation in Aortic Dissection Model

In an established mouse model of experimental acute aortic dissection and intramural hematoma (ADIM), daily subcutaneous administration of P8RI at a dose of 2.5 mg/kg significantly prevented the progression to aneurysmal transformation. This effect was associated with a shift in macrophage polarization from a proinflammatory (M1) to a reparative (M2) phenotype [1].

Aortic Aneurysm Vascular Biology Macrophage Polarization

Enhanced Endothelialization and Reduced Inflammation on P8RI-Coated Stents In Vivo

In a porcine model of coronary stent implantation, stents coated with immobilized P8RI exhibited superior biocompatibility compared to uncoated control stents. Histological analysis revealed more complete endothelialization and a lower density of adherent leukocytes on the P8RI-coated devices [1]. In a rabbit aneurysm model, P8RI-coated flow-diverting stents led to the formation of a thicker, better-organized neointima, implying reduced risk of aneurysm rupture [1].

Stent Coating Endothelialization Biocompatibility

Optimal Application Scenarios for P8RI: Translating Quantitative Evidence into Research and Procurement Decisions


Preclinical Molecular Imaging of Sterile Inflammation with Enhanced Specificity

As evidenced by the superior SPECT/CT uptake of 99mTc-HYNIC-D-P8RI compared to its L-Proline analog [1], P8RI is uniquely suited for developing targeted imaging agents. Research programs focusing on the specific localization and quantification of inflammatory processes—distinct from infection or cancer—will benefit from P8RI's ability to bind cleaved CD31. This is a clear advantage over less specific metabolic tracers like [18F]FDG.

In Vivo Investigation of Macrophage Polarization and Vascular Healing in Aneurysm Models

The demonstrated ability of P8RI to prevent aneurysmal transformation in the Ang II-induced ApoE-/- mouse model [1] makes it an essential tool for researchers investigating the role of CD31 signaling in macrophage biology and vascular wall healing. Studies aimed at modulating the M1-to-M2 macrophage switch to promote tissue repair should consider P8RI as a validated, in vivo-capable agonist.

Development of Next-Generation, Biocompatible Medical Device Coatings

The successful immobilization of P8RI onto metallic stents, leading to enhanced endothelialization and reduced inflammation in vivo in both porcine and rabbit models [1], establishes a strong rationale for its use in biomaterials research. Scientists developing coatings for stents, grafts, or other implantable devices to improve integration and reduce thrombogenicity will find P8RI to be a quantitatively validated, functional bioactive molecule.

Studies Requiring a Protease-Resistant CD31 Agonist for In Vivo Efficacy

For any in vivo study where peptide degradation is a concern, the D-amino acid retro-inverso engineering of P8RI offers a critical advantage over standard L-peptides. The documented resistance to plasma proteases [1] and the favorable hERG safety margin [2] make P8RI the superior choice for experiments requiring sustained bioactivity in systemic circulation, such as the subcutaneous administration regimen proven effective in the aortic dissection model [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for P8RI

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.